Lipophilicity Comparison: Enhanced Membrane Permeability Potential vs. 5-H, 5-Cl, and 5-OCH₃ Analogs
The 5-butyl substituent increases the calculated octanol-water partition coefficient (clogP) of indole-2-carboxylic acid from 2.12 (unsubstituted) to 3.23 (5-butyl), representing a ~1.1 log unit increase in lipophilicity. This is a substantially greater increase than that achieved with a 5-chloro (clogP ~2.8) or 5-methoxy (clogP ~2.0) substituent. Enhanced lipophilicity correlates with improved passive membrane permeability, a key determinant of intracellular target engagement and oral bioavailability .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | clogP = 3.23 |
| Comparator Or Baseline | Indole-2-carboxylic acid (5-H): clogP = 2.12; 5-Cl-indole-2-carboxylic acid: clogP ≈ 2.8; 5-OCH₃-indole-2-carboxylic acid: clogP ≈ 2.0 |
| Quantified Difference | +1.11 log units vs. unsubstituted parent; +0.43 vs. 5-Cl; +1.23 vs. 5-OCH₃ |
| Conditions | In silico prediction using consensus LogP algorithm (ALOGPS 2.1). |
Why This Matters
A 1 log unit increase in LogP can translate to a >10-fold increase in membrane permeability, directly impacting cellular potency and oral absorption in drug development.
